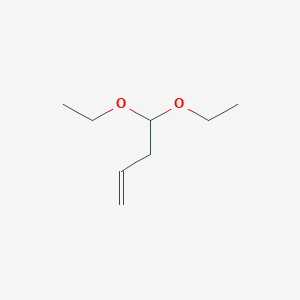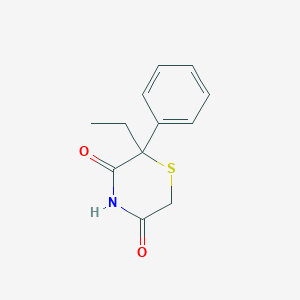
Terbium(III) nitrate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III) nitrate hexahydrate (Tb(NO3)3·6H2O) is a white, crystalline solid that is soluble in water and other polar solvents. It is a rare earth metal salt, and is a common reagent in the chemical laboratory. It is used in a wide range of applications, from catalysts in organic synthesis to luminescent materials in the display industry.
Scientific Research Applications
Thermal and Spectroscopic Studies : Terbium(III) nitrate complexes exhibit significant properties in thermal and spectroscopic studies. The presence of coordinated water molecules and the nature of bonding in these complexes have been explored in detail (Selvaraj & Theivarasu, 2003).
Microporous Frameworks and Metal Sites : The combination of terbium nitrate and other compounds can lead to the formation of microporous materials with accessible metal sites, potentially useful in various applications like gas sorption (Reineke et al., 1999).
Fluorescence Quenching : Terbium(III)'s fluorescence is significantly affected by various metal complexes, which can have implications in fluorescence-based applications (Sakamoto et al., 1993).
Spectral Properties and Quantum-Chemical Studies : Quantum-chemical methods have been used to study the spectral properties of terbium(III) nitrate complexes, providing insights into their electronic structures (Kharchenko et al., 2017).
Extraction Optimization : Research on the extraction of Terbium (III) from aqueous nitrate solutions using supported liquid membranes provides valuable information for optimizing extraction processes (Elhabiri & Didi, 2019).
Magnetic Drug Carriers : Terbium(III) ions have been used to modify magnetic drug carriers, extending their applications in targeted anticancer radiotherapy and imaging techniques (Nieciecka et al., 2022).
Coordination Clusters and Magnetic Relaxation : Terbium(III) nitrate hexahydrate is used in the synthesis of coordination clusters exhibiting slow magnetic relaxation, useful in the study of single-molecule magnets (Schmitz et al., 2015).
Crystal Structure Analysis : The crystal structure of terbium(III) ion complexes provides insights into coordination geometry and potential applications in various fields (Gregório et al., 2015).
Nanopowder Synthesis : Terbium oxide nanopowders, derived from terbium nitrate, have been studied for their phase transformations and potential applications in various industries (Balabanov et al., 2017).
Luminescent Properties : The luminescent properties of terbium complexes have been extensively studied, providing valuable information for applications in lighting and display technologies (Xu et al., 2010).
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Terbium(III) nitrate hexahydrate involves the reaction between Terbium oxide and nitric acid, followed by crystallization of the resulting solution.", "Starting Materials": [ "Terbium oxide (Tb2O3)", "Nitric acid (HNO3)", "Water (H2O)" ], "Reaction": [ "Dissolve Terbium oxide in nitric acid to form Terbium nitrate solution", "Heat the solution to evaporate excess water and concentrate the solution", "Cool the solution to room temperature to allow for crystallization", "Filter the crystals and wash with cold water", "Dry the crystals in a desiccator to obtain Terbium(III) nitrate hexahydrate" ] } | |
| 13451-19-9 | |
Molecular Formula |
H3NO4Tb |
Molecular Weight |
239.954 g/mol |
IUPAC Name |
nitric acid;terbium;hydrate |
InChI |
InChI=1S/HNO3.H2O.Tb/c2-1(3)4;;/h(H,2,3,4);1H2; |
InChI Key |
MZQQOOMFKKUPJH-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tb+3] |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Tb] |
| 13451-19-9 | |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Q1: How is terbium(III) nitrate hexahydrate used in materials science?
A1: this compound serves as a valuable precursor for synthesizing terbium-doped materials. In a recent study [], researchers utilized it to create terbium-doped titanium dioxide nanoparticles (TiO2 NPs). The terbium ions are incorporated into the TiO2 lattice during the sol-gel synthesis process, using tetrabutyl titanate as the titanium dioxide precursor. [] This doping strategy is known to enhance the photocatalytic performance of TiO2 by reducing electron-hole recombination. []
Q2: What are the advantages of using this compound in photocatalytic applications?
A2: Terbium-doped TiO2 nanoparticles, synthesized using this compound, demonstrate promising photocatalytic activity. Research [] indicates a significant enhancement in the degradation of methylene blue, a common organic pollutant, compared to undoped TiO2 and even commercial P25. The study attributed this improved performance to the reduced electron-hole recombination rate facilitated by the presence of terbium ions. [] Furthermore, these terbium-doped TiO2 NPs exhibit good reusability with minimal activity loss over multiple cycles. []
Q3: Beyond photocatalysis, are there other applications where this compound plays a crucial role?
A3: Absolutely. In the realm of molecular magnetism, this compound is utilized in synthesizing polynuclear complexes exhibiting unique magnetic properties. One study [] employed it in conjunction with manganese(II) acetate tetrahydrate and 4-(methylthio)benzoic acid to create a novel {Mn11Tb4} coordination cluster. This complex, with a structure characterized by a {Mn5Tb2O6}-bridged double-{TbMn3O4}-cubane core, exhibits slow magnetic relaxation behavior, a characteristic of potential single-molecule magnets (SMMs). [] This highlights the role of this compound in developing new materials with tailored magnetic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


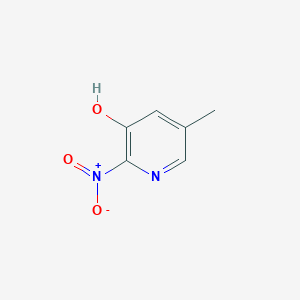



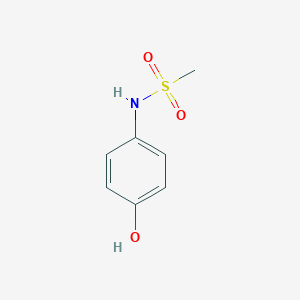
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
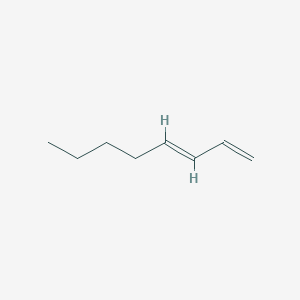
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
